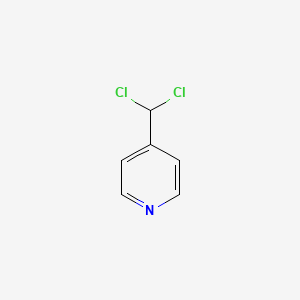

4-(Dichloromethyl)pyridine

CAS No.: 22796-42-5

Cat. No.: VC8374900

Molecular Formula: C6H5Cl2N

Molecular Weight: 162.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22796-42-5 |

|---|---|

| Molecular Formula | C6H5Cl2N |

| Molecular Weight | 162.01 g/mol |

| IUPAC Name | 4-(dichloromethyl)pyridine |

| Standard InChI | InChI=1S/C6H5Cl2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H |

| Standard InChI Key | BSFQCFMFFSEBPA-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C(Cl)Cl |

| Canonical SMILES | C1=CN=CC=C1C(Cl)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 4-(dichloromethyl)pyridine is C₆H₅Cl₂N, with a molecular weight of 162.02 g/mol. The IUPAC name is 4-(dichloromethyl)pyridine, and its canonical SMILES representation is C1=CN=CC=C1C(Cl)Cl. The dichloromethyl group at the 4-position introduces significant steric and electronic effects, influencing reactivity and stability .

Electronic and Steric Effects

The dichloromethyl group is a strong electron-withdrawing substituent, which polarizes the pyridine ring and enhances electrophilic substitution at meta and para positions. Steric hindrance from the -CHCl₂ group also affects reaction pathways, particularly in cross-coupling and nucleophilic substitution reactions .

Synthesis and Manufacturing

Chloromethylation of Pyridine Derivatives

A common route to introduce the dichloromethyl group involves chlorinating pre-functionalized pyridines. For example, 2,6-lutidine (2,6-dimethylpyridine) can be oxidized to 2,6-dinicotinic acid, followed by esterification and reduction to yield pyridine dimethanol intermediates. Subsequent chlorination with reagents like sulfur oxychloride (SOCl₂) introduces chlorine atoms at desired positions .

Key Reaction Steps:

-

Oxidation: 2,6-Lutidine → 2,6-Dinicotinic acid (using KMnO₄ in acidic aqueous conditions) .

-

Esterification: Conversion to methyl esters (e.g., 2,6-dinicotinic acid dimethyl ester) .

-

Reduction: Sodium borohydride (NaBH₄) reduces esters to pyridine dimethanol .

-

Chlorination: Treatment with SOCl₂ replaces hydroxyl groups with chlorine, yielding dichloromethyl derivatives .

Industrial-Scale Production

Industrial methods optimize reaction conditions (temperature, catalyst selection, solvent systems) to maximize yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance solubility during reduction steps, while palladium catalysts improve cross-coupling efficiency .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing HCl gas.

-

Solubility: Low solubility in water (<0.1 g/L at 25°C); soluble in organic solvents (e.g., DCM, THF).

-

Reactivity: The -CHCl₂ group undergoes nucleophilic substitution with amines, alkoxides, and thiols. It also participates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Spectroscopic Data

-

¹H NMR: δ 4.50 (s, CHCl₂), δ 7.20–8.80 (pyridine ring protons).

-

¹³C NMR: δ 70.5 (CHCl₂), δ 120–150 (pyridine carbons).

-

Mass Spectrometry: Molecular ion peak at m/z 162.02 ([M]⁺), with isotopic patterns characteristic of chlorine.

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

4-(Dichloromethyl)pyridine serves as a precursor for bioactive molecules:

-

Antimicrobial Agents: Analogous to 2,6-dichloro-4-(dichloromethyl)pyridine, it exhibits bactericidal activity against Staphylococcus aureus and Escherichia coli.

-

Anticancer Compounds: Derivatives with trifluoromethyl or nitrophenyl groups show cytotoxicity against HeLa and MCF-7 cell lines.

Agrochemical Development

The dichloromethyl group enhances pesticidal activity by disrupting insect nervous systems. Formulations containing this moiety are effective against Aphis gossypii (cotton aphid) and Plutella xylostella (diamondback moth) .

Comparative Analysis with Structural Analogs

| Property | 4-(Dichloromethyl)pyridine | 2,6-Dichloro-4-(dichloromethyl)pyridine |

|---|---|---|

| Molecular Formula | C₆H₅Cl₂N | C₆H₃Cl₄N |

| Molecular Weight (g/mol) | 162.02 | 230.9 |

| Boiling Point (°C) | 210–215 | 285–290 |

| Applications | Drug intermediates | Agrochemicals, polymers |

Key Insight: Additional chlorine atoms at the 2- and 6-positions increase molecular weight and thermal stability, broadening agrochemical applications.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume